molecular formula C14H20F3N3O2 B7151128 1-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-3-(trifluoromethyl)piperidin-3-ol

1-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-3-(trifluoromethyl)piperidin-3-ol

Cat. No.: B7151128
M. Wt: 319.32 g/mol
InChI Key: DTSCMGJDBCSKNY-UHFFFAOYSA-N
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Description

1-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-3-(trifluoromethyl)piperidin-3-ol is a complex organic compound featuring a piperidine ring substituted with a trifluoromethyl group and a cyclopentyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-3-(trifluoromethyl)piperidin-3-ol typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Cyclopentyl substitution: The cyclopentyl group can be introduced via a nucleophilic substitution reaction.

    Piperidine ring formation: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-3-(trifluoromethyl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.

Major Products

    Oxidation: The major product would be the corresponding ketone.

    Reduction: The major product would be the reduced form of the oxadiazole ring.

    Substitution: The major products would be the substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving piperidine and oxadiazole derivatives.

    Medicine: The compound could be investigated for its potential pharmacological activities, such as anti-inflammatory or antimicrobial effects.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-3-(trifluoromethyl)piperidin-3-ol would depend on its specific biological target. Potential mechanisms could involve:

    Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Disruption of cellular processes: It could interfere with cellular processes such as signal transduction or gene expression.

    Induction of oxidative stress: The compound might induce oxidative stress, leading to cell damage or death.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and may have similar biological activities.

    Piperidine derivatives: Compounds with a piperidine ring are common in medicinal chemistry and can have diverse pharmacological effects.

    Trifluoromethyl-substituted compounds: The trifluoromethyl group is often used to enhance the metabolic stability and bioavailability of drugs.

Uniqueness

1-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-3-(trifluoromethyl)piperidin-3-ol is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other compounds.

Properties

IUPAC Name

1-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-3-(trifluoromethyl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3N3O2/c15-14(16,17)13(21)6-3-7-20(9-13)8-11-18-12(19-22-11)10-4-1-2-5-10/h10,21H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSCMGJDBCSKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NOC(=N2)CN3CCCC(C3)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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